molecular formula C13H13ClF2O2S B2425663 [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287315-59-5

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B2425663
CAS No.: 2287315-59-5
M. Wt: 306.75
InChI Key: DDGDDGKMJVRAIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered ring (bicyclopentane), a benzene ring (from the difluorophenyl group), and a sulfonyl chloride group. The presence of fluorine atoms on the benzene ring would likely influence the compound’s electronic structure and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl chloride group, which is typically very reactive and can undergo a variety of reactions, including substitution and addition reactions. The difluorophenyl group could also influence the compound’s reactivity due to the electron-withdrawing nature of the fluorine atoms.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous. The difluorophenyl group could influence the compound’s polarity and solubility .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Sulfonyl chloride groups are typically reactive and can pose hazards, such as causing burns and eye damage. Proper safety measures should be taken when handling this compound .

Properties

IUPAC Name

[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2O2S/c14-19(17,18)8-13-5-12(6-13,7-13)4-9-3-10(15)1-2-11(9)16/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGDDGKMJVRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CS(=O)(=O)Cl)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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